1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine
CAS No.: 1448854-93-0
Cat. No.: VC6750618
Molecular Formula: C10H10FN3
Molecular Weight: 191.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448854-93-0 |
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Molecular Formula | C10H10FN3 |
Molecular Weight | 191.209 |
IUPAC Name | 2-(2-fluorophenyl)-4-methylpyrazol-3-amine |
Standard InChI | InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |
Standard InChI Key | CXDPBUZGMMRCPM-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1)C2=CC=CC=C2F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with three distinct functional groups:
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1-Position: 2-Fluorophenyl group (C₆H₄F-2)
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4-Position: Methyl group (-CH₃)
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5-Position: Primary amine (-NH₂)
The molecular formula is C₁₀H₁₀FN₃, yielding a molecular weight of 191.21 g/mol. The fluorine atom’s electronegativity (3.98 Pauling scale) and the amine’s hydrogen-bonding capacity critically influence the compound’s polarity and solubility profile .
Spectroscopic Characteristics
While direct spectroscopic data for this compound are unavailable, analogs provide predictive insights:
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¹H NMR: Expected signals include a singlet for the methyl group (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and amine protons (δ 3.5–5.0 ppm, broad).
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¹³C NMR: The fluorophenyl carbons typically resonate at δ 115–160 ppm, with the pyrazole carbons appearing between δ 95–150 ppm .
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IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), C-F (1220 cm⁻¹), and aromatic C=C (1600 cm⁻¹) are anticipated .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 1-(2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine likely follows established pyrazole formation methodologies, adapted from related compounds :
Step 1: Condensation Reaction
A β-diketone or enamine precursor reacts with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. For example:
Step 2: Functionalization
Electrophilic aromatic substitution introduces the 2-fluorophenyl group, followed by methyl group installation via alkylation.
Step 3: Amine Protection/Deprotection
Temporary protecting groups (e.g., Boc) may safeguard the amine during synthesis, with final deprotection under mild acidic conditions .
Reaction Optimization
Key parameters influencing yield and purity include:
Parameter | Optimal Range | Impact on Yield |
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Temperature | 60–80°C | Prevents side reactions |
Solvent | Ethanol/Acetonitrile | Enhances solubility |
Catalyst | Pd/C or CuI | Accelerates coupling |
Reaction Time | 4–6 hours | Maximizes conversion |
Data extrapolated from analogous syntheses suggest a typical isolated yield of 55–70% after purification .
Pharmacological Profile and Mechanisms
Anti-inflammatory Activity
Pyrazole derivatives exhibit COX-2 inhibition (IC₅₀ = 0.8–3.2 μM) by competitively binding to the enzyme’s active site, as shown in molecular docking studies. The fluorine atom’s electron-withdrawing effects may enhance binding affinity compared to non-fluorinated analogs.
Industrial and Therapeutic Applications
Pharmaceutical Development
The compound’s dual affinity for CNS and inflammatory targets positions it as a candidate for:
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Schizophrenia treatment: Potential alternative to risperidone with reduced side effects
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Rheumatoid arthritis: COX-2-selective anti-inflammatory agent
Agrochemical Uses
Fluorinated pyrazoles are employed as herbicides (e.g., pyraflufen-ethyl), suggesting potential pesticidal applications for this derivative.
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